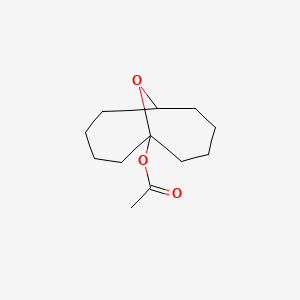
11-Oxabicyclo(4.4.1)undec-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxabicyclo(4.4.1)undec-1-yl acetate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.2854 . It is also known by its systematic name, 11-Oxabicyclo(4.4.1)undecan-1-ol, acetate . This compound is characterized by its unique bicyclic structure, which includes an oxygen atom within the ring system.
Preparation Methods
The synthesis of 11-Oxabicyclo(4.4.1)undec-1-yl acetate typically involves the esterification of 11-Oxabicyclo(4.4.1)undecan-1-ol with acetic acid or acetic anhydride . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Chemical Reactions Analysis
11-Oxabicyclo(4.4.1)undec-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate in the presence of an appropriate solvent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
11-Oxabicyclo(4.4.1)undec-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique bicyclic structure makes it a valuable building block in organic synthesis.
Biology: This compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving ester compounds.
Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 11-Oxabicyclo(4.4.1)undec-1-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The acetate group can be hydrolyzed by esterases to release the active 11-Oxabicyclo(4.4.1)undecan-1-ol, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
11-Oxabicyclo(4.4.1)undec-1-yl acetate can be compared with other similar compounds, such as:
11-Oxabicyclo(4.4.1)undecan-1-ol: The parent alcohol from which the acetate is derived. It has similar chemical properties but lacks the ester functionality.
Bicyclo(4.4.1)undecane derivatives: Compounds with similar bicyclic structures but different functional groups. These compounds may have different reactivity and applications depending on the nature of the functional groups.
The uniqueness of this compound lies in its combination of a bicyclic structure with an acetate ester group, which imparts specific chemical and biological properties.
Properties
CAS No. |
26749-88-2 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
11-oxabicyclo[4.4.1]undecan-1-yl acetate |
InChI |
InChI=1S/C12H20O3/c1-10(13)14-12-8-4-2-6-11(15-12)7-3-5-9-12/h11H,2-9H2,1H3 |
InChI Key |
LDIMMRSMNDWSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC12CCCCC(O1)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




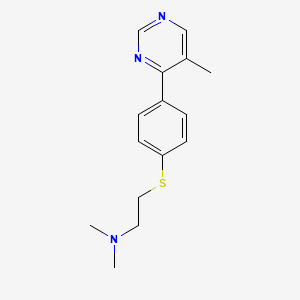
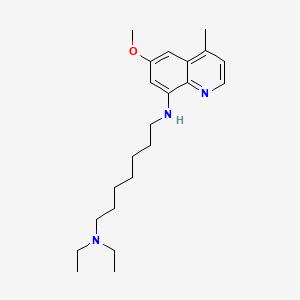
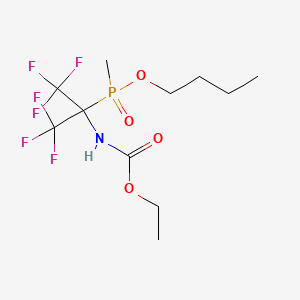
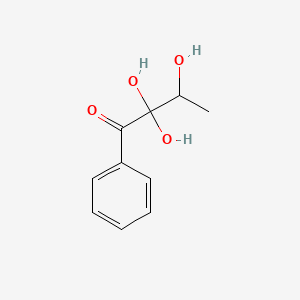
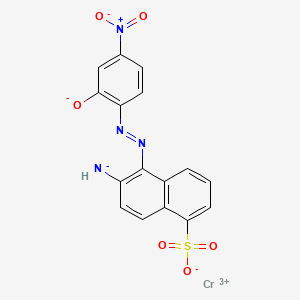
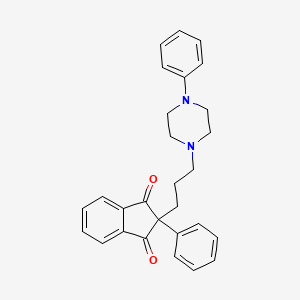
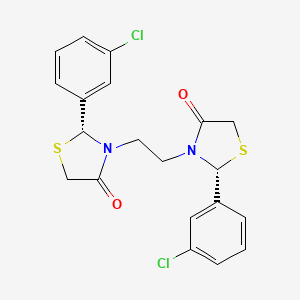
![8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12793355.png)
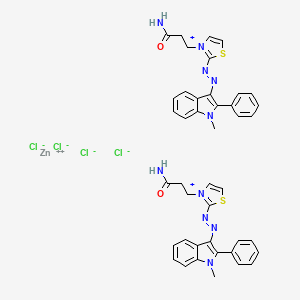

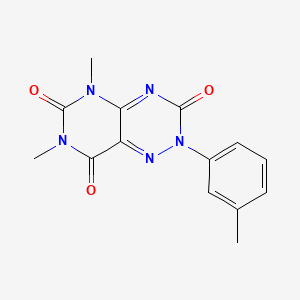
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)
